

(S)-Gyramide A structure and chemical properties

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An In-depth Technical Guide to (S)-Gyramide A

Introduction

(S)-Gyramide A is a novel synthetic molecule identified as a specific inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival.[1] DNA gyrase, a type II topoisomerase, is crucial for processes such as DNA replication, transcription, and chromosome segregation, making it a well-established target for antibacterial agents.[2][3] **(S)-Gyramide A** and its analogs represent a distinct class of gyrase inhibitors that operate via a mechanism different from widely used antibiotics like fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin).[2][4] This unique mechanism makes it a valuable tool for studying DNA topology and a promising scaffold for developing new antibiotics to combat resistant bacterial strains.[2][5] This document provides a comprehensive overview of the chemical properties, structure, biological activity, and mechanism of action of **(S)-Gyramide A**.

Chemical Structure and Properties

(S)-Gyramide A is a sulfonamidopyrrolidine derivative. Its core structure and key chemical properties are summarized below.



Property	Value	Reference	
Chemical Formula	C21H27FN2O3S	[6]	
Molecular Weight	406.51 g/mol	[6]	
CAS Number	1000592-48-2	[1][6]	
SMILES	O=S(C1=CC(F)=CC=C1C) (N[C@@H]2CN(CC3=CC=C(OC(C)C)C=C3)CC2)=O	[6]	
Description	A weak inhibitor of cell proliferation; novel bacterial DNA gyrase inhibitor.	[1][6]	
Storage	Store at -20°C for up to 2 years (powder). In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C.	[1]	

Mechanism of Action

(S)-Gyramide A exerts its bacteriostatic effect by specifically targeting and inhibiting DNA gyrase.[2][4] Unlike many other gyrase inhibitors, it does not affect the closely related topoisomerase IV, highlighting its specificity.[2][4][7] The mechanism involves a multi-step process that ultimately disrupts DNA topology and halts cell division.

- Inhibition of ATPase Activity: **(S)-Gyramide A** competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[2][4] This inhibition prevents the enzyme from using the energy of ATP hydrolysis to introduce negative supercoils into the DNA.[2]
- Unique Binding Interaction: Although it inhibits the ATPase function located in the GyrB subunit, genetic studies show that resistance mutations map to the gyrA gene.[2][4] This suggests a unique, potentially allosteric mechanism of inhibition that is distinct from aminocoumarins (which bind GyrB) and fluoroquinolones (which stabilize the DNA-GyrA cleaved complex).[2][4]

Foundational & Exploratory

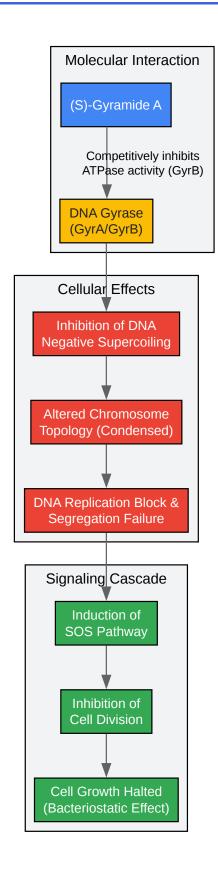




- Alteration of Chromosome Topology: The inhibition of gyrase's supercoiling activity leads to an altered topological state of the bacterial chromosome. Cells treated with (S)-Gyramide A exhibit abnormally localized and condensed chromosomes.[2][4]
- Replication and Segregation Block: This aberrant DNA topology physically blocks the progression of replication forks and interrupts proper chromosome segregation.[2][4]
- Induction of the SOS Response: The stalled DNA replication triggers the SulA-dependent SOS response pathway, a bacterial distress signal.[2][4]
- Inhibition of Cell Division: Activation of the SOS pathway leads to cell filamentation and a complete halt of cell division, resulting in a bacteriostatic effect.[2][4]

Crucially, **(S)-Gyramide A** does not stabilize the double-stranded DNA breaks characteristic of quinolone action, and bacteria resistant to it do not show cross-resistance to ciprofloxacin or novobiocin.[2][4]





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Caption: Mechanism of action for (S)-Gyramide A.



Biological Activity

(S)-Gyramide A is a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the cells directly.[2][4] Its activity has been characterized through various in vitro and in vivo assays.

Parameter	Organism / System	Value	Reference
Effect	Bacteria	Bacteriostatic (MBC/MIC ratio > 4)	[2][4]
IC₅₀ (Supercoiling Disruption)	E. coli DNA Gyrase	3.3 μM (for (R)- enantiomer)	[7][8]
MIC (Minimum Inhibitory Concentration)	E. coli, P. aeruginosa, S. enterica	10-80 μM (for (R)- enantiomer)	[7][8]
Cellular Phenotype	E. coli	Cell filamentation, condensed chromosomes.	[2][4]

Note: Specific IC₅₀ and MIC values for the (S)-enantiomer were not detailed in the provided search results, but data for the (R)-enantiomer are included for context. Newer gyramide analogs show higher potency, with IC₅₀ values for DNA supercoiling inhibition as low as 47-170 nM.[5]

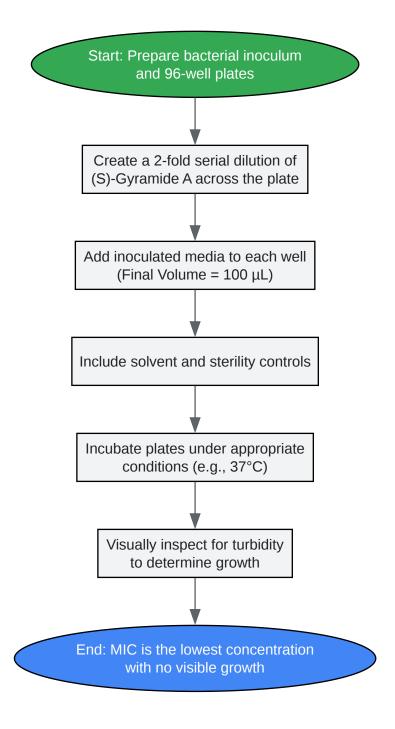
Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. Key experimental protocols used in the characterization of **(S)-Gyramide A** are outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.





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Caption: Workflow for MIC determination via microdilution.

Protocol Details: The microdilution method was performed according to NCCLS guidelines.[2] [4]

• A 2-fold dilution series of **(S)-Gyramide A** was prepared in 96-well plates.

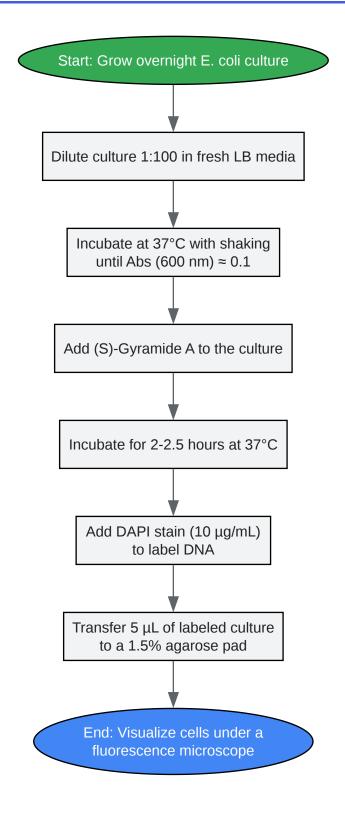


- The first well contained the highest concentration, which was subsequently diluted in wells containing inoculated media.
- The final volume in each well was 100 μ L.
- Solvent and sterility controls were included.[2]

Microscopy Sample Preparation for Cellular Morphology

This protocol is used to visualize the effects of **(S)-Gyramide A** on bacterial cell structure and DNA organization.





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Caption: Workflow for microscopy sample preparation.

Protocol Details:



- Overnight cultures of E. coli were diluted 1:100 in fresh Luria-Bertani (LB) media.[2][4]
- The culture was incubated at 37°C with shaking (200 rpm) until the absorbance at 600 nm reached approximately 0.1.[4]
- The desired concentration of (S)-Gyramide A was added.
- The treated culture was incubated for an additional 2–2.5 hours.[4]
- An equal volume of DAPI (10 μg/mL) was added to stain the bacterial chromosomes.
- A 5 μL aliquot of the stained culture was placed on a 1.5% (w/v) agarose pad for microscopic examination.[4]

Replication "Run Out" Assay

This specialized protocol allows for the precise quantification of chromosome number per cell by halting new replication rounds while allowing existing ones to complete.

Protocol Details:

- E. coli cells are treated simultaneously with cephalexin and rifampin.[2]
- Cephalexin arrests cell division, while rifampin halts protein synthesis, which prevents the initiation of new DNA replication rounds.
- This condition, known as replication "run out," allows previously initiated replication forks to proceed to completion and chromosomes to segregate.
- Cells are then analyzed, often by flow cytometry, to accurately determine the number of fully formed chromosomes.[2]

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